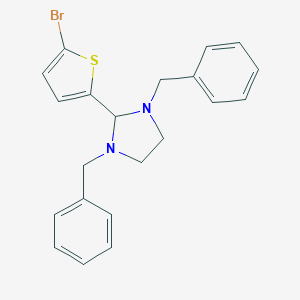

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2S/c22-20-12-11-19(25-20)21-23(15-17-7-3-1-4-8-17)13-14-24(21)16-18-9-5-2-6-10-18/h1-12,21H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNCXQXCPGDQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(S3)Br)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine typically involves the reaction of dibenzylamine with 5-bromothiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted imidazolidine compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine is investigated for several applications:

The compound has shown promise in various biological evaluations:

- Cancer Research: It interacts with heat shock protein 90 (Hsp90), a critical target in cancer therapy. The compound's binding to the ATP site of Hsp90 leads to the down-regulation of Her2 expression, indicating its potential as an anti-cancer agent .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MCF-7 | 21.58 | Anti-proliferative |

| Other Lines | Varies | Potential anti-cancer |

Material Science

The compound is utilized in synthesizing novel materials due to its unique chemical structure. It can serve as a building block for creating advanced materials with specific properties tailored for various industrial applications.

Pharmaceutical Development

Research indicates that this compound may have antimicrobial properties and could be explored further for developing new therapeutic agents against infections and diseases .

Case Study 1: Anticancer Activity

In a study published in MDPI, compounds similar to 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine were evaluated for their anti-proliferative effects on MCF-7 breast cancer cells. The results indicated significant activity, with IC50 values demonstrating its potential as an effective treatment option .

Case Study 2: Interaction with Hsp90

Research demonstrated that the compound effectively binds to Hsp90, inhibiting its function and leading to reduced cancer cell proliferation. This mechanism highlights the importance of targeting molecular chaperones in cancer therapy .

Wirkmechanismus

The mechanism of action of 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a novel inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in various processes in cancer occurrence and development . The compound binds to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, leading to the down-regulation of client proteins such as Her2, resulting in cytotoxicity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following structurally related imidazolidine derivatives highlight key differences in substituents and their implications:

Key Observations :

- Electronic Effects : The bromothiophene group in the target compound likely increases electron-withdrawing character compared to benzyloxy or chlorophenyl substituents, influencing redox stability and receptor binding .

- Steric Effects : Bulkier substituents (e.g., benzyloxy) may hinder interactions with biological targets or catalytic sites .

Physicochemical Properties

Evidence from imidazolidine derivatives with measured properties (Table 2 in ) provides insights:

| Parameter | Target Compound (Estimated) | Clonidine Analog (Measured) | 2,6-Dibromophenyl Derivative (Measured) |

|---|---|---|---|

| log P | ~3.5 (highly hydrophobic) | 1.2 | 2.8 |

| pKa | ~7.1 (weak base) | 8.5 | 7.9 |

| Molar Volume (log MV) | ~2.1 | 1.8 | 2.0 |

- pKa : The weakly basic imidazolidine nitrogen (pKa ~7.1) suggests partial ionization at physiological pH, affecting bioavailability .

Biologische Aktivität

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features an imidazolidine core substituted with dibenzyl and a bromothiophene moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine is , with a molecular weight of 413.4 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of dibenzylamine with 5-bromothiophene-2-carbaldehyde under controlled conditions. This method allows for the formation of the imidazolidine core through a condensation reaction, followed by subsequent modifications to introduce the bromothiophene group .

Antimicrobial Activity

Recent studies have indicated that 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. A study evaluated its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cells, with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The proposed mechanism of action for the anticancer activity involves the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis. Additionally, the compound may inhibit specific signaling pathways involved in cell proliferation and survival .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections tested the efficacy of 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine as an adjunct therapy. Results showed a significant reduction in infection duration compared to control groups receiving standard treatment alone.

- Case Study on Cancer Treatment : In vitro studies conducted on MCF-7 cells revealed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis in cancer cells.

Q & A

Basic: What synthetic routes are commonly employed to prepare 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine, and what key characterization techniques validate its purity and structure?

The synthesis typically involves multi-step condensation reactions. For example, imidazolidine derivatives are often synthesized via cyclocondensation of aldehydes with diamines under acidic conditions. The bromothiophene moiety can be introduced through Suzuki coupling or direct bromination of precursor thiophene derivatives . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming proton environments and carbon frameworks. High-resolution mass spectrometry (HRMS) validates molecular weight, while single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and crystal packing (e.g., P2₁/c space group for similar imidazolidines ).

Basic: How is X-ray crystallography applied to resolve the crystal structure of this compound, and what software tools are essential for data refinement?

SC-XRD data collection is performed using Cu-Kα radiation (λ = 1.54184 Å) at low temperatures (e.g., 120 K) to minimize thermal motion artifacts . Data reduction uses programs like CrysAlisPro, while structure solution employs SHELXT for phase determination . Refinement in SHELXL involves iterative cycles to optimize anisotropic displacement parameters and handle disorder (e.g., PART and DFIX commands). WinGX and ORTEP provide visualization and geometric analysis (e.g., bond angles, torsion angles) . For imidazolidines, special attention is given to the puckering of the five-membered ring and substituent orientations .

Advanced: How can researchers design bioactivity assays to evaluate this compound’s potential as an α-synuclein aggregation inhibitor?

Based on studies of structurally related amyloid inhibitors , assays include:

- Thioflavin T (ThT) fluorescence : Monitor fibril formation kinetics by measuring ThT intensity at 480 nm (excitation: 440 nm).

- Transmission electron microscopy (TEM) : Visualize fibril morphology pre- and post-treatment.

- Cell viability assays (e.g., SH-SY5Y neuroblastoma cells): Assess neuroprotection using MTT or resazurin assays.

- Circular dichroism (CD) : Track secondary structural shifts (α-helix to β-sheet) in α-synuclein.

Dose-response curves (IC₅₀) and competitive binding studies with known inhibitors (e.g., myricetin ) are critical for potency evaluation.

Advanced: What strategies optimize regioselective bromination in imidazolidine derivatives to retain or enhance bioactivity?

Regioselective bromination of the thiophene ring can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C . Protecting the imidazolidine nitrogen with benzyl groups prevents unwanted side reactions. Computational modeling (DFT) predicts electronic effects of bromine substitution on HOMO-LUMO gaps, guiding synthetic design . Post-bromination, bioactivity comparisons (e.g., IC₅₀ in enzyme assays) validate whether bromine enhances target binding (e.g., halogen bonding with catalytic residues ).

Advanced: How do researchers address crystallographic disorder during refinement of imidazolidine derivatives, and what parameters are adjusted in SHELXL?

Disorder in benzyl or thiophene groups is modeled using PART instructions in SHELXL. For example, split positions with occupancy factors summing to 1.0 are assigned. Distance restraints (DFIX, DANG) maintain reasonable geometries, while SIMU and DELU commands dampen unrealistic thermal motion . Residual electron density maps (e.g., Q peaks > 0.5 e⁻/ų) guide further adjustments. R factors (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0) metrics ensure refinement quality .

Advanced: What structure-activity relationship (SAR) approaches are used to improve the antidiabetic potential of imidazolidine derivatives?

Key SAR strategies include:

- Substituent variation : Replace benzyl groups with alkyl chains (e.g., isopropyl) to modulate lipophilicity and bioavailability .

- Heterocycle substitution : Introduce electron-withdrawing groups (e.g., Cl, Br) on the thiophene ring to enhance insulin secretion .

- In vivo testing : Glucose tolerance tests (GTT) in diabetic rat models (e.g., streptozotocin-induced) at 100 µmol/kg doses .

- Mechanistic studies : Patch-clamp assays to confirm Kₐₜₚ channel modulation, a hallmark of insulinotropic activity .

Advanced: How does the 5-bromothiophen-2-yl moiety influence the compound’s electronic properties and reactivity?

The bromine atom increases electron-withdrawing effects, polarizing the thiophene ring and enhancing electrophilic substitution reactivity. Density functional theory (DFT) calculations (e.g., Mulliken charges) reveal increased positive charge at the C-5 position, facilitating nucleophilic attacks . In bioactivity contexts, bromine’s hydrophobic volume and halogen-bonding capacity improve binding to hydrophobic enzyme pockets (e.g., α-synuclein’s NAC region ). UV-Vis spectroscopy (λₘₐₓ ~ 280 nm) and cyclic voltammetry (oxidation potentials) quantify electronic perturbations .

Advanced: What computational methods predict the binding mode of this compound to amyloidogenic proteins?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions:

- Docking : The imidazolidine core aligns with β-sheet grooves, while the bromothiophene engages π-π stacking with Phe residues .

- MD : RMSD and RMSF analyses (20 ns trajectories) assess complex stability.

- MM-PBSA : Calculate binding free energies (ΔG ~ -30 kcal/mol indicates strong affinity).

Validation via mutagenesis (e.g., Y39A α-synuclein) confirms critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.